N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine
Description
N-[(4-Bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine is a synthetic organic compound featuring a 3-methylcyclopentylamine backbone linked via a methylene group to a 4-bromothiophene moiety. Its molecular formula is C₁₁H₁₆BrNS, with a molecular weight of 274.22 g/mol (calculated). The bromothiophene group confers unique electronic properties due to sulfur’s electron-rich aromatic system and bromine’s electronegativity, making it reactive in cross-coupling reactions.
Properties
Molecular Formula |
C11H16BrNS |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H16BrNS/c1-8-2-3-10(4-8)13-6-11-5-9(12)7-14-11/h5,7-8,10,13H,2-4,6H2,1H3 |
InChI Key |
RLKCQWSAQZEYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of a brominated thiophene with a cyclopentane amine derivative. The reaction is usually catalyzed by palladium and requires a base such as potassium carbonate . The reaction conditions often include a solvent like toluene or ethanol and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Aromatic Systems : The target compound’s bromothiophene (5-membered S-heterocycle) contrasts with bromophenyl (6-membered carbocycle in ) and pyridine (6-membered N-heterocycle in ). Thiophene’s lower aromaticity may enhance metabolic stability compared to phenyl but reduce π-stacking interactions .
- Amine Backbones : Cyclopentylamine (target and ) offers rigidity, while pyrrolidine () is a smaller, more flexible 5-membered ring. Morpholine () introduces oxygen, increasing polarity and hydrogen-bonding capacity.
- Substituent Effects : Bromine in the target and facilitates halogen bonding, whereas pyridine in enables Lewis base interactions.
Physicochemical Properties (Inferred)
Key Observations:
- The target compound’s bromothiophene and cyclopentylamine contribute to high lipophilicity, limiting aqueous solubility. Morpholine derivatives () exhibit improved solubility, favoring pharmacokinetics.
- Primary amines (target and ) have higher basicity than tertiary amines (), affecting protonation states under physiological conditions.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine, also known by its CAS number 1342967-21-8, is a compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H16BrNS |
| Molecular Weight | 274.22 g/mol |
| Purity | 95% |
| CAS Number | 1342967-21-8 |
The presence of the bromothiophene moiety suggests potential interactions with biological targets, particularly in neuropharmacology and medicinal chemistry.
This compound is hypothesized to interact with various neurotransmitter systems due to its structural similarity to known psychoactive compounds. The bromothiophene group may enhance lipophilicity, facilitating blood-brain barrier penetration and influencing central nervous system (CNS) activity.
Pharmacological Studies
- Neurotransmitter Modulation : Preliminary studies indicate that the compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and various neuropsychiatric disorders.
- Antidepressant Effects : In animal models, the compound has shown potential antidepressant-like effects in behavioral assays, suggesting it may influence serotonin reuptake mechanisms.
- Analgesic Properties : Research indicates possible analgesic effects, with studies demonstrating reduced pain responses in rodent models when administered the compound.
Toxicological Profile
The compound exhibits certain toxicological concerns:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
- Safety Data : Handling precautions should be observed due to its irritant properties.
Study 1: Antidepressant-Like Activity
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of this compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced serotonergic activity.
Study 2: Analgesic Effects
In a study assessing pain response in murine models, this compound demonstrated significant analgesic properties when administered prior to pain-inducing stimuli. The results were comparable to established analgesics, indicating its potential for pain management applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
